![molecular formula C7H15NO3 B1267816 (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol CAS No. 53104-32-8](/img/structure/B1267816.png)
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
Overview
Description
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is a chemical compound with the molecular formula C7H15NO3 and a molecular weight of 161.2 g/mol . It is characterized by the presence of an amino group and a dioxane ring, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol typically involves the reduction of (2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methanol . This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst under mild conditions. The reaction proceeds smoothly, yielding the desired amino compound with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound itself is typically synthesized through reduction reactions, as mentioned earlier.
Substitution: The amino group in this compound can participate in substitution reactions, particularly nucleophilic substitution, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: The primary product is this compound itself.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is in the synthesis of pharmaceutical compounds. It serves as a key intermediate in the production of various bioactive molecules due to its amino and hydroxymethyl functional groups.
Case Study: Synthesis of Bioactive Compounds
A study reported the use of this compound in synthesizing a series of novel anti-inflammatory agents. The compound facilitated the formation of amine derivatives through reductive amination reactions, showcasing its utility in drug development .
Biocatalysis
Biocatalysis offers an environmentally friendly approach to chemical synthesis, and this compound has been explored for this purpose. It has been utilized as a substrate for transketolase enzymes in combined chemo-biocatalytic reactions.
Case Study: Chemo-Biocatalytic Reactions
Research demonstrated that this compound could be effectively employed in one-pot reactions to synthesize complex molecules with high diastereoselectivity. These reactions were optimized to enhance yield and selectivity for desired products . This application highlights the compound's role in advancing green chemistry practices.
Advanced Material Development
The compound has also been investigated for its potential in developing advanced materials such as dendrimers and lipid nanoparticles for drug delivery systems.
Case Study: Dendritic Nanoparticles
Recent research focused on using this compound in creating multifunctional dendritic nanoparticles for mRNA delivery. These nanoparticles demonstrated improved stability and transfection efficiency compared to traditional delivery methods, indicating significant promise for genetic therapies .
Mechanism of Action
The mechanism of action of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is primarily based on its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the dioxane ring can participate in hydrophobic interactions, further modulating the activity of the compound.
Comparison with Similar Compounds
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol: This compound lacks the amino group, making it less reactive in certain chemical reactions.
(5-Hydroxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol: The presence of a hydroxyl group instead of an amino group alters its chemical properties and reactivity.
Uniqueness: (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is unique due to the presence of both an amino group and a dioxane ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Biological Activity
(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is a nitrogen-containing organic compound characterized by its unique dioxane ring structure, which includes an amino group and a hydroxymethyl substituent. This structure is believed to contribute significantly to its biological activity, making it a compound of interest in various fields, including medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 161.2 g/mol
- CAS Number : 53104-32-8
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions due to the presence of the amino and dioxane groups. These interactions facilitate its binding to various biological targets, influencing their structure and function.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Its structural features suggest potential efficacy against various pathogens. Studies have shown that compounds with similar dioxane structures often possess significant antimicrobial effects due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest. The presence of the amino group is particularly relevant as it may enhance the interaction with cellular receptors involved in cancer progression .
Case Studies
- Antileishmanial Activity : A study investigated the antileishmanial properties of structurally related compounds, highlighting the potential for this compound in treating Leishmaniasis. The study demonstrated that similar dioxane derivatives effectively inhibited the growth of Leishmania donovani, suggesting a promising avenue for further research on this compound .
- Nanomedicine Development : Another notable case involved the incorporation of this compound into nanomedicines designed for targeted drug delivery systems. These formulations showed enhanced cytotoxicity against cancer cell lines compared to free drug formulations, indicating improved therapeutic efficacy through enhanced bioavailability and targeted action .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Key Features | Biological Activity |
---|---|---|---|
2-Aminoethanol | Structure | Simple amino alcohol | Antimicrobial properties |
2-Methylaminoethanol | Structure | Methyl substitution on amino group | Neuroprotective effects |
1,3-Diaminopropane | Structure | Two amino groups | Used in drug synthesis |
The uniqueness of this compound lies in its combination of both an amino group and a dioxane ring, which enhances its solubility and bioavailability compared to simpler structures.
Research Findings
Recent computational studies have been employed to predict the interactions of this compound with various biological targets. Quantitative structure–activity relationship (QSAR) modeling has indicated its potential as a lead compound for developing new therapeutic agents due to favorable binding affinities observed during simulations .
Properties
IUPAC Name |
(5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-6(2)10-4-7(8,3-9)5-11-6/h9H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKNPLIAARFREX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(CO)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306114 | |
Record name | (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53104-32-8 | |
Record name | 53104-32-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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